molecular formula C8H16N2 B2683211 3-[(2,2-Dimethylpropyl)amino]propanenitrile CAS No. 100551-78-8

3-[(2,2-Dimethylpropyl)amino]propanenitrile

Cat. No.: B2683211
CAS No.: 100551-78-8
M. Wt: 140.23
InChI Key: IDTPNXPTARMCAY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-(2,2-dimethylpropylamino)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-8(2,3)7-10-6-4-5-9/h10H,4,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTPNXPTARMCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(2,2-Dimethylpropyl)amino]propanenitrile typically involves the reaction of 3-chloropropanenitrile with 2,2-dimethylpropylamine under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

3-[(2,2-Dimethylpropyl)amino]propanenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides to form substituted amines or amides.

    Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.

Scientific Research Applications

3-[(2,2-Dimethylpropyl)amino]propanenitrile has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 3-[(2,2-Dimethylpropyl)amino]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or activation of enzymatic activity. The amino group can also participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-[(2,2-Dimethylpropyl)amino]propanenitrile
  • Molecular Formula : C₈H₁₅N₂
  • CAS No.: 100551-78-8
  • Synonyms: Neopentylamino-propanenitrile, β-(Neopentylamino)propionitrile

Structural Features: This compound consists of a propanenitrile backbone (CH₂CH₂CN) substituted with a 2,2-dimethylpropyl (neopentyl) group at the amino position. The neopentyl group (C(CH₃)₂CH₂) imparts steric bulk, influencing solubility, reactivity, and thermal stability compared to linear alkyl or aromatic substituents.

This suggests challenges in synthesis, regulatory constraints, or niche applications.

Comparison with Structurally Similar Compounds

3-(Dimethylamino)propanenitrile

  • IUPAC Name: 3-(Dimethylamino)propanenitrile
  • Molecular Formula : C₅H₉N₂
  • CAS No.: Not explicitly listed; referenced as "d549" in property tables .
  • Key Properties :
    • Boiling Point : 43°C (at 17 mmHg)
    • Density : 0.870 g/cm³
    • Refractive Index : 1.4258

Comparison :

  • The dimethylamino group (N(CH₃)₂) reduces steric hindrance, enhancing solubility in polar solvents compared to the neopentyl-substituted analogue.
  • Lower molecular weight (98.15 g/mol vs. ~141 g/mol for the target compound) results in higher volatility .

3-[2-Cyanoethyl(propyl)amino]propanenitrile

  • IUPAC Name: 3-[2-Cyanoethyl(propyl)amino]propanenitrile
  • Molecular Formula : C₉H₁₅N₃
  • CAS No.: 1555-59-5
  • Structural Distinction : Contains dual nitrile groups and a propyl chain, increasing nitrogen content and polarity.

Comparison :

  • Higher nitrogen content (3 N atoms vs. 2 in the target compound) may enhance coordination with metal catalysts or reactivity in nucleophilic substitutions.

3-(Diethylamino)-2-methylpropanenitrile

  • IUPAC Name: 3-(Diethylamino)-2-methylpropanenitrile
  • Molecular Formula : C₈H₁₅N₂
  • CAS No.: 112359-49-6
  • Key Features: Branched methyl group at the β-position and diethylamino substituent.

Comparison :

  • Similar molecular weight to the target compound but distinct branching. The diethylamino group (N(C₂H₅)₂) offers moderate steric bulk, balancing solubility and reactivity.
  • No explicit data on thermal stability or synthetic routes is provided in the evidence.

3-{[1-(2,5-Dimethoxyphenyl)ethyl]amino}propanenitrile

  • IUPAC Name: 3-{[1-(2,5-Dimethoxyphenyl)ethyl]amino}propanenitrile
  • Molecular Formula : C₁₃H₁₈N₂O₂
  • CAS No.: Not available .

Comparison :

  • The aromatic moiety drastically alters electronic properties, enabling applications in photochemistry or as a ligand. However, increased molecular complexity may reduce synthetic accessibility .

Research Insights and Gaps

  • Synthetic Routes : Evidence for the target compound’s synthesis is lacking, though alkylation strategies (e.g., using neopentyl bromide) are plausible based on analogous reactions .
  • Performance Trade-offs: Bulky substituents (e.g., neopentyl) may hinder reactivity but improve thermal stability, whereas smaller groups (e.g., dimethylamino) enhance solubility .

Biological Activity

3-[(2,2-Dimethylpropyl)amino]propanenitrile is an organic compound with significant potential in pharmaceutical chemistry. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

  • Molecular Formula : C₉H₁₈N₂
  • Structure : Characterized by a propanenitrile backbone with a 2,2-dimethylpropyl amino group attached.

The biological activity of this compound is primarily linked to its ability to act as a kinase inhibitor . It has been shown to inhibit interleukin-2 inducible tyrosine kinase (Itk), which plays a crucial role in various immune responses and inflammatory conditions. This inhibition can potentially be beneficial in treating diseases such as asthma, chronic obstructive pulmonary disease (COPD), and autoimmune disorders including rheumatoid arthritis and multiple sclerosis .

Antimicrobial Activity

Recent studies have demonstrated that derivatives synthesized from this compound exhibit promising antimicrobial properties. For instance:

  • A series of 3-(2-morpholinoquinolin-3-yl)acrylonitrile derivatives were synthesized using this compound as a building block. These derivatives showed significant activity against:
    • Gram-positive bacteria : Bacillus subtilis, Clostridium tetani
    • Fungal pathogens : Candida albicans .

Anticancer Potential

The compound's structural features suggest its potential in anticancer applications. Research indicates that similar nitrile compounds can affect cancer cell proliferation and induce apoptosis. However, specific studies on this compound's anticancer effects are still limited and warrant further investigation.

Case Studies

  • Inhibition of Itk in Autoimmune Disorders :
    • A study highlighted the effectiveness of Itk inhibitors in managing autoimmune diseases. Compounds similar to this compound were shown to reduce inflammation and improve symptoms in animal models of rheumatoid arthritis .
  • Antimicrobial Screening :
    • In vitro tests conducted on synthesized derivatives revealed that most compounds derived from this compound exhibited significant antimicrobial activity, particularly against pathogenic strains resistant to conventional antibiotics .

Comparative Analysis of Related Compounds

Compound NameStructure TypeUnique Features
This compoundNitrile with dimethyl groupsPotential antimicrobial and anticancer activity
N,N-DiethylpropanamideAmide with ethyl groupsDifferent solubility and reactivity
N-(2-Hydroxyethyl)propanamideAmide with hydroxy groupEnhanced hydrogen bonding capabilities
N,N-DimethylpropanamideAmide with dimethyl groupsDistinct pharmacological properties

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